![molecular formula C7H9NO B560837 6-Azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 108659-37-6](/img/structure/B560837.png)
6-Azabicyclo[3.2.1]oct-3-EN-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[321]oct-3-EN-7-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]oct-3-EN-7-one typically begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The process involves a three-step general synthetic route to obtain both racemic and optically active forms of the compound. The key steps include:
Opening of the Lactone Ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction to Amino Alcohols: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Allylic Oxidation: The amino alcohols undergo allylic oxidation with manganese dioxide to produce the desired bicyclic ketones.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amino alcohols and other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Various amines and other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted and reduced derivatives of this compound, such as amino alcohols and bicyclic ketones .
Scientific Research Applications
6-Azabicyclo[3.2.1]oct-3-EN-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery and development
Organic Synthesis: The compound serves as a key intermediate in the synthesis of various complex organic molecules.
Biological Studies: Its structural similarity to certain bioactive alkaloids makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which is crucial for its biological activity. It can interact with various receptors and enzymes, influencing biological processes such as neurotransmission and cellular signaling .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A core structure in tropane alkaloids, known for its biological activities.
Uniqueness: 6-Azabicyclo[3.2.1]oct-3-EN-7-one is unique due to its specific bicyclic structure and the presence of an enone functional group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-3-en-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1,3,5-6H,2,4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHEEYKLRFBKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666965 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108659-37-6 |
Source


|
| Record name | 6-Azabicyclo[3.2.1]oct-3-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)
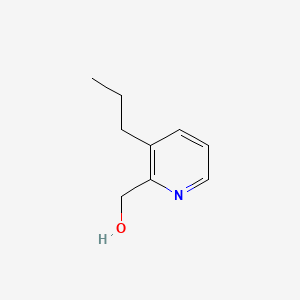
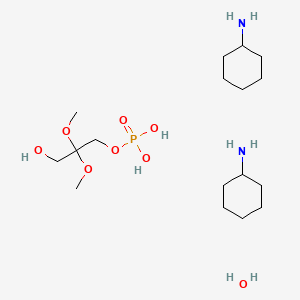
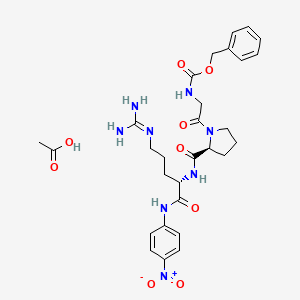
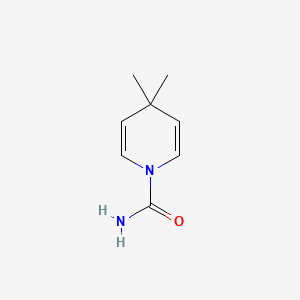

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)
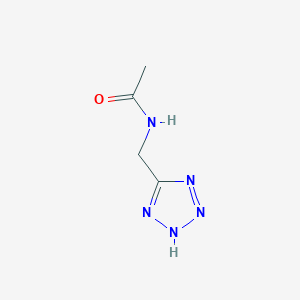
![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)
